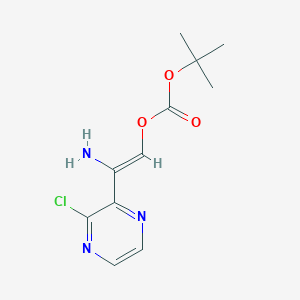

2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and an amino group .

Vorbereitungsmethoden

The synthesis of 2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate involves several steps. One common synthetic route includes the reaction of 3-chloropyrazine-2-carbaldehyde with tert-butyl carbamate in the presence of a base, followed by the addition of an amino group . The reaction conditions typically involve moderate temperatures and the use of solvents such as dichloromethane or ethanol . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate involves its interaction with specific molecular targets and pathways. The amino and pyrazine groups play a crucial role in its binding to target proteins, leading to the modulation of biological activities . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate can be compared with other similar compounds, such as:

2-Amino-2-(3-bromopyrazin-2-yl)vinyl tert-butyl carbonate: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activities.

2-Amino-2-(3-fluoropyrazin-2-yl)vinyl tert-butyl carbonate: Contains a fluorine atom, which can significantly alter its chemical properties and interactions.

2-Amino-2-(3-methylpyrazin-2-yl)vinyl tert-butyl carbonate: The presence of a methyl group instead of chlorine affects its steric and electronic properties.

Biologische Aktivität

2-Amino-2-(3-chloropyrazin-2-yl)vinyl tert-butyl carbonate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological properties, mechanisms of action, and relevant research findings regarding this compound.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

- Molecular Formula : C₁₁H₁₄ClN₃O₃

- CAS Number : 171049-35-7

The biological activity of this compound is attributed to its interaction with specific molecular targets. The amino and pyrazine groups are crucial for binding to target proteins, which modulates various biological pathways. This compound has shown promise in several areas, including:

- Antimicrobial Activity : The compound exhibits potential antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, particularly in hypopharyngeal tumor models, outperforming some reference drugs like bleomycin .

Anticancer Activity

Research indicates that this compound can significantly affect cancer cell viability. In vitro tests showed a notable reduction in the proliferation of FaDu hypopharyngeal tumor cells, with IC50 values indicating effective cytotoxicity:

Case Studies

-

Cytotoxicity in Cancer Models :

- A study utilized the FaDu cell line to assess the compound's ability to induce apoptosis. The results indicated that it could trigger apoptotic pathways more effectively than traditional chemotherapeutics.

"The compound showed slightly better cytotoxicity and apoptosis induction than the reference drug bleomycin" .

-

Mechanistic Insights :

- Research into the molecular mechanisms revealed that the compound interacts with key signaling pathways involved in cell survival and proliferation, particularly through modulation of phosphoinositide 3-kinases (PI3K) activity, which is critical in cancer progression and immune response regulation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Variation | Biological Activity |

|---|---|---|

| 2-Amino-2-(3-bromopyrazin-2-yl)vinyl tert-butyl carbonate | Bromine instead of chlorine | Different reactivity and potential activity |

| 2-Amino-2-(3-fluoropyrazin-2-yl)vinyl tert-butyl carbonate | Fluorine substitution | Altered chemical properties affecting interactions |

| 2-Amino-2-(3-methylpyrazin-2-yl)vinyl tert-butyl carbonate | Methyl group instead of chlorine | Variations in steric and electronic properties |

Eigenschaften

IUPAC Name |

[(Z)-2-amino-2-(3-chloropyrazin-2-yl)ethenyl] tert-butyl carbonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)17-6-7(13)8-9(12)15-5-4-14-8/h4-6H,13H2,1-3H3/b7-6- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXPOPHKWQXWKW-SREVYHEPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC=C(C1=NC=CN=C1Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)O/C=C(/C1=NC=CN=C1Cl)\N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.